7-Bromo-2-chloro-3-ethyl-8-methylquinoline
Description
Significance of the Quinoline (B57606) Core in Heterocyclic Chemistry Research
The quinoline nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile starting point for drug discovery. nih.gov The versatility of the quinoline core is evident in its presence in numerous natural products, such as the antimalarial alkaloid quinine, and a wide array of synthetic pharmaceuticals with applications ranging from anticancer to antibacterial and antiviral therapies. nih.govrsc.org Its unique structure allows for a variety of chemical reactions, making it a crucial building block for the synthesis of more complex molecules. frontiersin.org
Strategic Importance of Functionalized Quinolines in Academic Exploration
The true potential of the quinoline scaffold is unlocked through functionalization—the precise addition of various chemical groups to the core structure. rsc.org This process is a cornerstone of modern chemical research, as it allows for the systematic modification of a molecule's electronic, steric, and physicochemical properties. researchgate.net By introducing different functional groups at various positions on the quinoline ring, researchers can create vast libraries of related compounds. mdpi.com This strategic diversification is essential for exploring structure-activity relationships (SAR), which correlate specific structural features with a compound's biological activity or material properties, thereby guiding the design of more potent and selective agents. nih.gov
Overview of Halogenated and Alkyl-Substituted Quinolines in Modern Chemical Inquiry
Among the most strategically employed functional groups in quinoline chemistry are halogens (such as bromine and chlorine) and alkyl groups (such as ethyl and methyl). Halogenation of the quinoline scaffold is a particularly powerful tool for several reasons. Halogen atoms can significantly alter the electronic properties of the ring system, influencing how the molecule interacts with biological targets. Furthermore, they serve as versatile synthetic handles, providing reactive sites for transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex organic molecules. researchgate.net Alkyl substituents, while simpler, are also crucial for modifying a compound's size, shape, and lipophilicity (its ability to dissolve in fats and lipids), which can profoundly impact its absorption and distribution in biological systems. frontiersin.org The synthesis of halogenated quinolines is an active area of research, with various methods developed to achieve regioselective functionalization. nih.govrsc.orgrsc.org
Contextualizing 7-Bromo-2-chloro-3-ethyl-8-methylquinoline within Contemporary Research Landscapes
The compound this compound is a polysubstituted quinoline that embodies the principles of strategic functionalization. While specific research focusing exclusively on this exact molecule is not extensively documented in public literature, its structure allows for a clear contextualization within modern chemical inquiry. It is best understood as a highly versatile chemical intermediate or building block for organic synthesis.
The key features of this compound are its distinct functional groups:
A Quinoline Core: Provides the foundational bicyclic aromatic structure known for its broad biological relevance.
A 2-Chloro Substituent: This halogen on the pyridine (B92270) ring is particularly reactive towards nucleophilic substitution, making it an ideal site for introducing a wide variety of other functional groups.
A 7-Bromo Substituent: Located on the benzene (B151609) ring, this halogen is well-suited for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the attachment of diverse aryl or alkyl fragments.
This combination of reactive sites with differing reactivities allows for selective, stepwise modifications. A chemist could, for example, first perform a cross-coupling reaction at the 7-bromo position and subsequently displace the 2-chloro group with a nucleophile, leading to the creation of complex, highly substituted quinoline derivatives for screening in drug discovery or for development as advanced materials.
While detailed experimental data for this compound is scarce, the properties of the closely related analog, 7-Bromo-2-chloro-3-methylquinoline, provide a useful reference point.
Table 1: Physicochemical Properties of 7-Bromo-2-chloro-3-methylquinoline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H7BrClN | PubChem nih.gov |
| Molecular Weight | 256.53 g/mol | Santa Cruz Biotechnology scbt.com |
| CAS Number | 132118-47-9 | ChemicalBook chemicalbook.com |
| IUPAC Name | 7-bromo-2-chloro-3-methylquinoline | PubChem nih.gov |
Note: This data is for the methyl analog and serves as an approximation for the ethyl-substituted compound.
Properties
IUPAC Name |
7-bromo-2-chloro-3-ethyl-8-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNCNFGVCAQEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C(C=CC2=C1)Br)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Methodologies for 7 Bromo 2 Chloro 3 Ethyl 8 Methylquinoline
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic absorption and emission spectroscopy are powerful non-destructive techniques used to probe the electronic structure of conjugated systems like quinoline (B57606) derivatives. These methods provide insights into the energy levels of molecular orbitals and the effects of substituents on the electronic properties of the molecule.
UV-Vis Absorption Spectroscopy The electronic absorption spectrum of a quinoline derivative is governed by transitions of electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. For aromatic systems such as 7-Bromo-2-chloro-3-ethyl-8-methylquinoline, the most significant transitions are typically π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The heterocyclic nitrogen atom also possesses a non-bonding lone pair of electrons (n), which can participate in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.
The substitution pattern on the quinoline ring system significantly influences the electronic absorption spectrum. The presence of substituents like bromine, chlorine, ethyl, and methyl groups alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dtic.mil
Halogens (Bromo and Chloro): These substituents exert a dual effect. Their inductive effect is electron-withdrawing (-I), which tends to lower the energy of all molecular orbitals. Conversely, their mesomeric effect is electron-donating (+M) due to the presence of lone pairs that can be delocalized into the aromatic π-system. The net result is often a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).
Alkyl Groups (Ethyl and Methyl): These groups are weakly electron-donating through an inductive effect (+I) and hyperconjugation. This generally leads to a slight bathochromic shift in the absorption bands compared to the unsubstituted quinoline core.
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to show multiple absorption bands characteristic of the quinoline scaffold. These bands, often designated as α, p, and β bands (in the Clar notation), correspond to different π → π* transitions. The precise absorption maxima (λmax) and molar absorptivity (ε) values are dependent on the cumulative electronic effects of all substituents.
Fluorescence Spectroscopy Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must be able to relax from the excited electronic state back to the ground state via radiative emission. Many quinoline derivatives are known to be fluorescent, making them useful as probes and in materials science. mdpi.com
Following excitation at a wavelength corresponding to an absorption band, the molecule of this compound would be promoted to an excited singlet state (S₁). From here, it can return to the ground state (S₀) by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.
The table below presents hypothetical, yet representative, spectroscopic data for this compound, based on typical values observed for similarly substituted quinoline systems.
| Parameter | Value | Technique | Description |
|---|---|---|---|
| Absorption Maximum (λmax, abs) | ~280-320 nm | UV-Vis Spectroscopy | Corresponds to the primary π → π* electronic transitions of the substituted quinoline ring. |
| Molar Absorptivity (ε) | ~5,000-10,000 L·mol-1·cm-1 | UV-Vis Spectroscopy | A measure of the probability of the electronic transition occurring at the specified wavelength. |
| Emission Maximum (λmax, em) | ~340-390 nm | Fluorescence Spectroscopy | The peak wavelength of the emitted light upon excitation near the absorption maximum. |
| Stokes Shift | ~50-70 nm | Calculated (λmax, em - λmax, abs) | The difference in energy between the electronic absorption and emission maxima. |
X-ray Crystallography for Solid-State Structural Confirmation
While spectroscopic methods provide valuable information about the electronic structure and functional groups, single-crystal X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles, and reveals details about intermolecular interactions that govern the crystal packing.
The applicability of X-ray crystallography to quinoline derivatives is well-established, with numerous crystal structures of substituted quinolines reported in the literature. nih.govresearchgate.netnih.govresearchgate.net For a novel compound like this compound, this analysis would be crucial for confirming the connectivity and stereochemistry, especially the regiochemistry of the four different substituents on the quinoline core.
The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a beam of monochromatic X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell, from which the atomic positions can be determined and the full molecular structure refined.
An X-ray crystallographic analysis of this compound would provide:
Confirmation of Constitution: Unambiguous verification of the positions of the bromo, chloro, ethyl, and methyl groups on the quinoline framework.
Precise Molecular Geometry: Accurate measurements of all bond lengths and angles. For instance, the C-Br, C-Cl, and C-N bond lengths, as well as the planarity of the quinoline ring system, would be determined. nih.gov
Conformational Details: The orientation and conformation of the ethyl and methyl substituents relative to the quinoline plane.
Intermolecular Interactions: Identification of non-covalent interactions in the crystal lattice, such as π-π stacking between quinoline rings, C-H···π interactions, or halogen bonds (e.g., C-Br···N or C-Cl···π), which stabilize the crystal structure. researchgate.net
As experimental data for the target compound is not publicly available, the table below presents crystallographic data for a related compound, 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate , to illustrate the type of information obtained from such an analysis. nih.gov This data serves as a representative example of what could be expected for a similarly complex quinoline derivative.
| Parameter | Value for a Representative Quinoline Derivative nih.gov | Description |
|---|---|---|
| Chemical Formula | C13H11BrClNO2 | The elemental composition of the molecule in the crystal. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P21/c | The specific symmetry group of the crystal lattice. |
| Unit Cell Dimensions | a = 6.1740 Å, b = 29.0515 Å, c = 7.2875 Å β = 99.167° | The lengths and angles of the repeating unit cell that forms the crystal. |
| Volume (V) | 1290.42 Å3 | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
| Key Interactions | Weak C—H···O hydrogen bonds, Br···O interactions | Non-covalent forces that stabilize the packing of molecules in the crystal. |
Computational and Theoretical Investigations of 7 Bromo 2 Chloro 3 Ethyl 8 Methylquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a preferred method for studying quinoline (B57606) derivatives due to its favorable balance between computational cost and accuracy. rsc.orgarabjchem.org For 7-Bromo-2-chloro-3-ethyl-8-methylquinoline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and predict its electronic properties and reactivity. nih.gov
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for characterizing molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system, particularly the benzene (B151609) portion, while the LUMO would likely be delocalized across the entire bicyclic scaffold, with significant contributions from the pyridine (B92270) ring containing the electron-withdrawing chloro and nitrogen substituents. The presence of the bromo, chloro, ethyl, and methyl groups would modulate the energies of these orbitals. The electron-donating alkyl groups (ethyl and methyl) would raise the HOMO energy, while the electron-withdrawing halogens (bromo and chloro) would lower the LUMO energy, likely resulting in a relatively small energy gap, indicating a chemically reactive molecule. rsc.org
Table 1: Illustrative Frontier Molecular Orbital Data for this compound Note: These values are exemplary and represent typical results from a DFT calculation.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.58 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.95 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.63 | Indicates chemical reactivity and kinetic stability. |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution of a molecule and is used to predict its reactivity towards electrophilic and nucleophilic attacks. arabjchem.orgrsc.org The map displays regions of different electrostatic potential on the electron density surface, typically color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. researchgate.net
In this compound, the EPS map would likely show a significant region of negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The regions around the electronegative halogen atoms (bromine and chlorine) would also exhibit negative potential. Conversely, positive potential would be expected on the hydrogen atoms of the alkyl groups and potentially on the carbon atom bonded to the chlorine, indicating susceptibility to nucleophilic attack. chemrxiv.orgnih.gov
Atomic Charges and Bond Order Analysis
Analysis of atomic charges and bond orders provides a quantitative measure of the electron distribution within a molecule. Methods like Mulliken population analysis are used to calculate the partial charge on each atom. researchgate.netresearchgate.nettau.ac.il This information helps in understanding the molecule's polarity, reactivity sites, and intermolecular interactions.
For this compound, the nitrogen atom is expected to have a significant negative Mulliken charge, confirming its role as a nucleophilic center. The carbon atom attached to the chlorine (C2) would likely carry a positive charge, making it an electrophilic site. The halogen atoms would possess negative charges, while the hydrogen atoms would be positively charged. Bond order analysis would confirm the aromatic nature of the quinoline ring system, showing bond orders intermediate between single and double bonds, indicative of electron delocalization. arabjchem.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govresearchgate.net For a molecule like this compound, MD simulations would be invaluable for exploring its conformational flexibility, particularly the rotation of the ethyl group. mdpi.com By simulating the molecule's behavior in different environments (e.g., in a vacuum or in various solvents), researchers can understand how intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, influence its stable conformations and dynamic behavior. nih.gov These simulations can also predict how the molecule might interact with other molecules, such as biological receptors or solvent molecules, by analyzing interaction energies and hydrogen bonding patterns. nih.govresearchgate.net
Quantum Chemical Descriptors for Reactivity and Interaction Potentials
From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity and interaction potential of this compound. researchgate.netnih.gov These descriptors provide a deeper understanding of the molecule's chemical behavior. researchgate.net
Table 2: Key Quantum Chemical Descriptors and Their Significance Note: Formulas are based on HOMO and LUMO energies. Illustrative values are derived from the data in Table 1.
| Descriptor | Formula | Illustrative Value (eV) | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | 6.58 | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.95 | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.315 | Measures resistance to change in electron distribution; higher values indicate greater stability. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.265 | Represents the escaping tendency of electrons from the molecule. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.92 | Measures the propensity of the species to accept electrons. |
Computational Spectroscopic Predictions (NMR, UV-Vis) for Experimental Validation and Interpretation
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure and understand the electronic transitions of a molecule. mdpi.commdpi.comgithub.io
NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. ukm.my For this compound, predicted NMR spectra would help in assigning the signals observed in an experimental spectrum, confirming the positions of the various substituents on the quinoline core. frontiersin.orgacs.org The calculated shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating and withdrawing effects of the substituents.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. bohrium.comproquest.comrsc.org The calculation provides the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the corresponding electronic transitions (e.g., π → π* or n → π). researchgate.netresearchgate.net For this compound, TD-DFT would likely predict strong π → π transitions associated with the aromatic quinoline system, and the results would help interpret the experimental UV-Vis spectrum by assigning specific electronic excitations to the observed absorption bands. mdpi.com
Chemical Reactivity and Derivatization Studies of 7 Bromo 2 Chloro 3 Ethyl 8 Methylquinoline
Substitution Reactions at Halogenated Positions (Bromo and Chloro)
The quinoline (B57606) ring is substituted with a chlorine atom on the pyridine (B92270) ring (C2) and a bromine atom on the benzene (B151609) ring (C7). This difference in location and halogen identity dictates their respective reactivities, enabling selective functionalization.
The 2-chloro substituent on the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Its position is activated by the adjacent electron-withdrawing ring nitrogen atom, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. In contrast, the 7-bromo substituent on the carbocyclic ring is significantly less reactive towards SNAr as it lacks this electronic activation.
This reactivity difference allows for the selective displacement of the 2-chloro group by a variety of nucleophiles. Common transformations would involve reactions with:
Amines: Reaction with primary or secondary amines (R-NH2 or R2NH) would yield 2-aminoquinoline (B145021) derivatives.
Alcohols/Alkoxides: Treatment with alcohols (R-OH) in the presence of a base, or with pre-formed alkoxides (R-O-), would lead to the formation of 2-alkoxyquinolines.
Thiols/Thiolates: Similarly, reactions with thiols (R-SH) or thiolates (R-S-) would produce 2-thioether derivatives.
These reactions typically proceed under thermal conditions, sometimes aided by a base to facilitate the removal of HCl. The high selectivity for the C2 position makes SNAr a primary method for introducing diverse side chains onto this scaffold.
The 7-bromo position is ideally suited for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. This trend allows for the selective coupling at the C7-Br bond while leaving the C2-Cl bond intact, provided the reaction conditions are carefully controlled.
Key cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid, R-B(OH)2) in the presence of a palladium catalyst and a base to form a C-C bond, yielding a 7-aryl derivative.
Heck Coupling: Coupling with an alkene (R-CH=CH2) under palladium catalysis to introduce a vinyl group at the C7 position.
Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH), typically using a palladium catalyst and a copper(I) co-catalyst, to form a 7-alkynylquinoline.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond, providing an alternative route to 7-aminoquinolines under milder conditions than SNAr.
Stille Coupling: Coupling with an organostannane reagent (R-SnBu3) to form a C-C bond.
The ability to perform these reactions selectively at the C7 position, followed by a potential SNAr reaction at the C2 position, offers a strategic pathway for the sequential and controlled synthesis of polysubstituted quinoline derivatives. nih.gov
| Position | Reaction Type | Typical Reagent | Catalyst/Conditions | Expected Product |
|---|---|---|---|---|
| C2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Aniline (B41778) (C₆H₅NH₂) | Heat, Base (e.g., K₂CO₃) | 7-Bromo-3-ethyl-8-methyl-N-phenylquinolin-2-amine |
| C2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Sodium Methoxide (NaOCH₃) | Heat in Methanol | 7-Bromo-2-methoxy-3-ethyl-8-methylquinoline |
| C7-Bromo | Suzuki Coupling | Phenylboronic Acid (C₆H₅B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-3-ethyl-8-methyl-7-phenylquinoline |
| C7-Bromo | Sonogashira Coupling | Phenylacetylene (C₆H₅C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Chloro-3-ethyl-8-methyl-7-(phenylethynyl)quinoline |
| C7-Bromo | Heck Coupling | Styrene (C₆H₅CH=CH₂) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Chloro-3-ethyl-8-methyl-7-styrylquinoline |
Reactivity of the Quinoline Nitrogen Atom
The lone pair of electrons on the quinoline nitrogen atom imparts basic and nucleophilic character.
Salt Formation: As a weak base (similar in basicity to pyridine), the nitrogen can be protonated by strong acids to form quinolinium salts.
N-Alkylation: The nitrogen can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form quaternary N-alkylquinolinium salts. These salts are more electron-deficient, which can further activate the C2 and C4 positions towards nucleophilic attack.
N-Oxidation: The nitrogen can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to form the corresponding quinoline N-oxide. The N-oxide functional group significantly alters the electronic properties of the ring system, activating the C2 position for certain types of functionalization and enabling other transformations.
Transformations of the Ethyl and Methyl Side Chains
The ethyl and methyl groups at the C3 and C8 positions are generally unreactive aliphatic side chains. However, they can undergo reactions under specific, typically harsh, conditions.
Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator like AIBN or UV light), halogenation could occur at the benzylic-like positions. The methylene (B1212753) (-CH2-) protons of the C3-ethyl group and the protons of the C8-methyl group would be the most likely sites for such reactions.
Oxidation: Strong oxidizing agents (e.g., potassium permanganate) under forcing conditions could potentially oxidize the alkyl side chains, possibly to carboxylic acids. However, controlling such reactions to avoid degradation of the quinoline core would be challenging.
Directed C-H Functionalization: Modern synthetic methods involving transition metal-catalyzed C-H activation could potentially functionalize the C8-methyl group. rsc.org The quinoline nitrogen can act as a directing group, facilitating the formation of a metallacycle intermediate that enables regioselective reaction at the methyl group. researchgate.net
Cycloaddition Reactions Involving the Quinoline Ring System
While aromatic systems like quinoline are generally reluctant to participate in cycloaddition reactions due to the energy cost of disrupting aromaticity, such reactions are possible under specific conditions, particularly photochemical activation. nih.gov
[4+2] Cycloaddition (Diels-Alder): The quinoline ring is not a typical diene or dienophile. However, dearomative cycloaddition reactions have been reported for quinoline derivatives, often under photochemical conditions or with highly reactive dienophiles. researchgate.netnih.gov These reactions can convert the flat aromatic system into a three-dimensional structure.
[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions between quinolines and alkenes can lead to the formation of cyclobutane-fused ring systems. researchgate.net
These cycloaddition pathways are highly specialized and depend heavily on the specific substrates and reaction conditions, but they represent a potential route for creating complex polycyclic scaffolds from the quinoline core.
Use as a Synthetic Intermediate for Complex Molecular Architectures
Detailed research findings on the specific use of 7-bromo-2-chloro-3-ethyl-8-methylquinoline as a synthetic intermediate for constructing complex molecular architectures are not extensively documented in publicly available scientific literature. However, based on the known reactivity of similarly substituted quinoline systems, its potential as a versatile building block in organic synthesis can be inferred.
The structural features of this compound, namely the presence of two distinct halogen atoms at positions 2 and 7, offer opportunities for selective chemical modifications. The 2-chloro substituent on the quinoline ring is generally more susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, such as amines, alcohols, and thiols, at this position. Such modifications are crucial for building side chains that can modulate the biological activity or physical properties of the resulting molecule.
The 7-bromo substituent, located on the benzene portion of the quinoline core, is typically less reactive towards nucleophilic attack but is well-suited for transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, Sonogashira, and Heck couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. This enables the attachment of aryl, alkyl, or other complex moieties, thereby expanding the structural diversity of the synthesized compounds.
The differential reactivity of the two halogen atoms allows for a stepwise and regioselective functionalization of the quinoline scaffold. For instance, the more reactive 2-chloro position could be targeted first with a nucleophile, followed by a cross-coupling reaction at the 7-bromo position. This strategic approach is fundamental in the design and synthesis of polysubstituted quinoline derivatives with precisely controlled substitution patterns.
Interactive Data Table: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Potential Product Class |
| This compound | R-NH₂ (amine), Base, Heat | 2-Amino-7-bromo-3-ethyl-8-methylquinolines |
| This compound | R-OH (alcohol), NaH | 7-Bromo-2-alkoxy-3-ethyl-8-methylquinolines |
| This compound | R-B(OH)₂, Pd catalyst, Base | 2-Chloro-3-ethyl-8-methyl-7-arylquinolines |
| This compound | Terminal alkyne, Pd/Cu catalyst, Base | 7-Alkynyl-2-chloro-3-ethyl-8-methylquinolines |
The strategic derivatization of this compound at its reactive halogen sites positions it as a valuable, albeit currently underutilized, intermediate for the synthesis of complex, polysubstituted quinoline derivatives for various applications in medicinal chemistry and materials science.
Coordination Chemistry Research Involving 7 Bromo 2 Chloro 3 Ethyl 8 Methylquinoline As a Ligand
Design and Synthesis of Metal Complexes with 7-Bromo-2-chloro-3-ethyl-8-methylquinoline
The design of metal complexes with this ligand would involve considering the electronic and steric effects of its substituents. The electron-withdrawing nature of the bromo and chloro groups at the 7 and 2 positions, respectively, would likely reduce the basicity of the quinoline (B57606) nitrogen. This could necessitate the use of strong Lewis acidic metal centers or specific reaction conditions to facilitate complexation. The ethyl group at the 3-position and the methyl group at the 8-position introduce steric bulk around the coordination site, which could influence the coordination number and geometry of the resulting complexes.
The synthesis would typically involve reacting this compound with a variety of metal salts (e.g., of copper, palladium, platinum, ruthenium, etc.) in a suitable solvent. The resulting complexes would need to be isolated and purified, often through crystallization.
Spectroscopic Characterization of Metal-Ligand Interactions
Once synthesized, the metal complexes would be subjected to a range of spectroscopic techniques to elucidate their structure and the nature of the metal-ligand bond. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy would be employed. X-ray crystallography would provide definitive structural information, including bond lengths and angles.
Mechanistic Investigations of Complex Formation and Stability
Understanding how the metal complexes form and their stability is crucial for any potential application. Mechanistic studies could involve kinetic experiments to determine reaction rates and the influence of various parameters such as temperature and concentration. Computational studies, such as Density Functional Theory (DFT) calculations, could also be employed to model the complex formation and predict the stability of different isomers.
Catalytic Applications of Metal-Quinoline Complexes
Metal complexes based on quinoline ligands are often explored for their catalytic activity in a variety of organic transformations.
Studies in Organic Transformations
Given the prevalence of palladium- and copper-catalyzed cross-coupling reactions, complexes of this compound with these metals would be prime candidates for investigation as catalysts. Their efficacy in reactions such as Suzuki, Heck, and Sonogashira couplings could be evaluated.
Exploration in Asymmetric Catalysis
For applications in asymmetric catalysis, a chiral version of the ligand would be required. While the parent ligand is achiral, derivatization to introduce chirality could open up avenues for its use in enantioselective transformations.
Photophysical Properties of Coordination Compounds
The photophysical properties of metal complexes are of great interest for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. The extended π-system of the quinoline ring, in conjunction with a metal center, could give rise to interesting absorption and emission properties. The presence of heavy atoms like bromine could also influence intersystem crossing and potentially lead to phosphorescence.
Photophysical Research on 7 Bromo 2 Chloro 3 Ethyl 8 Methylquinoline and Its Derivatives
Investigation of Absorption and Emission Characteristics
The absorption and emission spectra of quinoline (B57606) derivatives are governed by π-π* and n-π* electronic transitions within the aromatic system. The positions of the absorption and emission maxima (λ_abs and λ_em) are sensitive to the substitution pattern on the quinoline ring.
Generally, the introduction of halogen atoms can lead to a bathochromic (red) shift in the absorption and emission spectra due to the "heavy atom effect" and their influence on the electronic distribution in the molecule. For instance, studies on halogenated quinolines show distinct spectral properties. The absorption spectra for tris(8-quinolinolato)aluminum(III) (Alq3), a well-known quinoline derivative used in OLEDs, show a strong peak around 255 nm and a weaker one at 377 nm in ethanol (B145695) solution. researchgate.net Its fluorescence spectrum shows a broad emission band. researchgate.net
For other substituted quinolines, absorption bands are typically observed in the UV-Vis region between 280 nm and 350 nm, corresponding to π,π* and n,π* transitions. scielo.br The emission bands for many quinoline derivatives appear around 400 nm in polar solvents. scielo.br The specific substitution pattern of 7-Bromo-2-chloro-3-ethyl-8-methylquinoline, with electron-withdrawing halogens and electron-donating alkyl groups, would result in a complex interplay of electronic effects that determines its unique absorption and emission profile.
A summary of absorption and emission data for representative quinoline derivatives is presented below.
| Compound/Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Compound 4c (Quinoline-fused) | Acetonitrile | 246 | 480 | 12390 |
| Compound 4k (Quinoline-fused) | Toluene (B28343) | 275 | 520 | 10212 |
| Quinoline Derivative 8d | Ethanol | 280, 350 | ~400 | - |
| Alq3 | Ethanol | 255, 377 | ~520 | - |
Note: Data is for structurally related quinoline derivatives and not the specific subject compound. researchgate.netscielo.bracs.org
Solvatochromic Studies and Solvent Effects on Photophysical Properties
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a common phenomenon in fluorescent molecules with a significant dipole moment change between the ground and excited states. Quinoline derivatives often exhibit solvatochromic behavior.
Studies on various quinoline analogues have demonstrated fluorescent solvatochromism in solvents of differing polarities. researchgate.net For example, some derivatives show high fluorescence quantum yields in non-polar solvents, while the fluorescence is nearly quenched in polar solvents. researchgate.net This effect is often attributed to the stabilization of an intramolecular charge transfer (ICT) excited state in polar environments. The large Stokes shifts observed for some quinoline derivatives in polar solvents are indicative of a strong ICT character in the excited state. nih.gov
The photolysis of bromo- and chloro-substituted aromatic derivatives has also been shown to be influenced by solvent polarity, affecting the competition between ionic and radical reaction pathways after excitation. nih.gov For this compound, it is expected that increasing solvent polarity would lead to a red shift in the emission spectrum (positive solvatochromism) due to the stabilization of a more polar excited state.
Fluorescence Quantum Yield and Lifetime Measurements
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for evaluating the potential of a compound for applications in optoelectronics.
For quinoline derivatives, quantum yields can vary significantly depending on their structure and the solvent used. For example, certain quinoline-fused quinazolinone derivatives have been reported with quantum yields ranging from 0.1063 to 0.8019 in different solvents. acs.org Specifically, one derivative (compound 4c) showed a quantum yield of 0.3681 in acetonitrile, while another (compound 4k) had a high quantum yield of 0.8019 in toluene. acs.org High photoluminescence quantum yields are a key feature for materials used in devices like OLEDs. researchgate.net
Fluorescence lifetime measurements for some quinoline derivatives have been reported in the nanosecond (ns) and microsecond (µs) ranges. For one quinoline derivative, a transient band with a lifetime of 2.6 µs in ethanol was observed via laser flash photolysis, which was assigned to triplet-triplet absorption. scielo.br
| Compound/Derivative | Solvent | Quantum Yield (Φ_F) | Lifetime (τ) |
| Compound 4c (Quinoline-fused) | Acetonitrile | 0.3681 | Not Specified |
| Compound 4k (Quinoline-fused) | Toluene | 0.8019 | Not Specified |
| Quinoline Derivative 8d | Ethanol | Not Specified | 2.6 µs (triplet) |
Note: Data is for structurally related quinoline derivatives and not the specific subject compound. scielo.bracs.org
Exploration of Charge Transfer Processes within the Molecular Structure
Intramolecular charge transfer (ICT) is a fundamental process in many "push-pull" chromophores, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system. This process can lead to the formation of a highly polar excited state with a large dipole moment. mdpi.com
In the context of this compound, the alkyl groups (ethyl and methyl) act as weak electron donors, while the halogen atoms (bromo and chloro) are electron-withdrawing. This substitution pattern can facilitate ICT upon photoexcitation. The extent of ICT is influenced by the electronic nature of the substituents and the geometry of the molecule. Studies on nitroaromatic push-pull chromophores have shown that structural changes, such as twisting of molecular fragments, can occur during the ICT process. nih.gov
In semirigid polyquinolines, excited-state intramolecular proton transfer can induce a subsequent charge transfer, forming a zwitterionic species. nih.gov The dynamics of these charge transfer reactions are often on the picosecond timescale and can be solvent-dependent. nih.gov The presence of both donor (alkyl) and acceptor (halogen) groups on the quinoline scaffold suggests that this compound and its derivatives could exhibit interesting ICT phenomena, which are crucial for applications in nonlinear optics and as fluorescent probes.
Potential in Organic Optoelectronic Materials Research
Quinoline-based molecules are highly promising for use in organic optoelectronic devices due to their efficient electron-transporting properties, thermal stability, and high photoluminescence quantum yields. researchgate.net
Fluorescent Probes: The sensitivity of the fluorescence of quinoline derivatives to their local environment makes them excellent candidates for fluorescent sensors. researchgate.net For example, changes in fluorescence intensity or wavelength can be used to detect metal ions, changes in pH, or the presence of specific biomolecules. researchgate.net The potential solvatochromic and ICT properties of this compound suggest it could be explored as a fluorescent probe for sensing solvent polarity or for bio-imaging applications.
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are widely used as emitter and electron-transporting materials in OLEDs. uconn.edu The compound tris(8-hydroxyquinoline)aluminum (Alq3) is a benchmark green emitter in OLED technology. researchgate.netdergipark.org.tr Research has focused on developing new quinoline derivatives with emission in different parts of the spectrum, particularly blue emitters, for full-color displays. uconn.edu For instance, 5,7-dibromo-8-hydroxyquinoline has shown good fluorescence properties and has been successfully used as a fluorescent material in the production of an OLED device. dergipark.org.trresearchgate.net The development of quinoline-based materials exhibiting thermally activated delayed fluorescence (TADF) is also an active area of research for creating highly efficient non-doped OLEDs. rsc.org Given the inherent fluorescence properties of the quinoline core, this compound and its derivatives represent a class of compounds worthy of investigation for their electroluminescent properties and potential use in next-generation display and lighting technologies.
Exploration of Bioactive Scaffold Properties in Research: Mechanistic and Structure Activity Relationship Sar Studies
Quinoline (B57606) Scaffold as a Privileged Structure in Medicinal Chemistry Research
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. tandfonline.comcapes.gov.brnih.govnih.govbenthamdirect.com This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. nih.govrsc.org The versatility of the quinoline ring system allows for the synthesis of a large number of structurally diverse derivatives, which has facilitated the development of numerous therapeutic agents. benthamdirect.com
Quinoline-based compounds have shown a wide array of biological activities, including but not limited to anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govtandfonline.com Its significance is underscored by the number of quinoline-containing drugs that are either approved for clinical use or are currently under investigation. tandfonline.comcapes.gov.brnih.gov For instance, in the realm of oncology, quinoline is a core component of several approved anticancer drugs, primarily topoisomerase and kinase inhibitors. tandfonline.comnih.gov The adaptability of the quinoline moiety provides a well-understood and accessible scaffold for the design of new drug candidates. tandfonline.comnih.gov
The following table provides a snapshot of the diverse biological activities associated with the quinoline scaffold:
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antimalarial | Infectious Diseases |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Antiviral | Infectious Diseases |
| Antitubercular | Infectious Diseases |
| Antihypertensive | Cardiovascular Diseases |
The continued interest in the quinoline scaffold in drug discovery is driven by its proven effectiveness and "druggability," solidifying its status as a privileged structure in modern medicinal chemistry. tandfonline.com
Investigation of Molecular Interactions with Biological Targets in In Vitro and In Silico Models
The biological activity of quinoline derivatives is intrinsically linked to their ability to interact with various molecular targets within the cell. Researchers employ a combination of in vitro (laboratory-based) and in silico (computer-based) models to elucidate these interactions at a molecular level. tandfonline.commdpi.comnih.govresearchgate.net These studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective compounds.
Quinoline-based compounds have been extensively investigated as inhibitors of various enzymes critical for cellular processes. tandfonline.comnih.gov In the context of cancer research, topoisomerases and kinases are prominent targets. tandfonline.comnih.govresearchgate.net For example, certain pyrazolo[4,3-f]quinoline derivatives have demonstrated the ability to inhibit topoisomerase I and IIα, enzymes essential for DNA replication and repair. mdpi.com One such derivative, compound 2E, showed potent inhibition of topoisomerase IIα, comparable to the established drug etoposide. mdpi.com
Kinase inhibition is another area where quinoline scaffolds have shown significant promise. tandfonline.comnih.gov They have been found to inhibit receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, which are often dysregulated in cancer. nih.gov
Furthermore, quinoline derivatives have been explored as inhibitors of other enzyme classes. For instance, certain quinoline-based compounds have been identified as α-glucosidase inhibitors, which are relevant in the context of metabolic disorders. nih.gov A kinetic study of a potent derivative, compound 8h, revealed a non-competitive inhibition mechanism against α-glucosidase. nih.gov
The table below summarizes the inhibitory activity of selected quinoline derivatives against different enzymes:
| Compound/Derivative | Target Enzyme | Inhibition Activity |
| Pyrazolo[4,3-f]quinoline (2E) | Topoisomerase IIα | 88.3% inhibition |
| Quinazoline (B50416) derivative 1 | EGFR, VEGFR-2, PDGFR-β | Low nanomolar inhibition |
| Quinoline-thiazole hybrid (8h) | α-glucosidase | IC50 = 38.2 ± 0.3 µM |
The planar aromatic structure of the quinoline ring system makes it a suitable candidate for interacting with nucleic acids. rsc.org Research has shown that certain quinoline derivatives can bind to DNA and RNA, primarily through groove binding or intercalation. nih.govdntb.gov.ua These interactions can disrupt DNA replication and transcription, leading to cytotoxic effects, a mechanism often exploited in anticancer drug design.
Studies have demonstrated that the binding affinity of quinoline hybrids to DNA and RNA can be influenced by the nature of the linker and the substituent groups. nih.gov For example, increasing the length and number of groups capable of forming hydrogen bonds can enhance the binding affinity. nih.gov Some quinoline derivatives have been shown to intercalate into DNA, a process where the molecule inserts itself between the base pairs of the DNA double helix. biorxiv.orgnih.gov This intercalation can lead to a conformational change in the DNA, potentially affecting the binding of enzymes that act on DNA. biorxiv.orgnih.gov
Quinoline derivatives have also been investigated for their ability to bind to various cellular receptors. dntb.gov.ua For instance, a series of quinolinecarboxylic acid amides have been synthesized and evaluated for their affinity to serotonin (B10506) receptors, specifically the 5-HT3 receptor. nih.govresearchgate.net One derivative demonstrated a high affinity with a Ki value of 9.9 nM. nih.govresearchgate.net Such studies are crucial for developing agents that can modulate the activity of specific receptor pathways, which is relevant for a variety of therapeutic areas, including neurological and psychiatric disorders. The binding affinity of these compounds is influenced by the structural features of the quinoline derivative, such as the nature and position of substituents. nih.gov
Structure-Activity Relationship (SAR) Analysis of Substituted Quinolines
Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. tandfonline.comdntb.gov.uamdpi.comresearchgate.netnih.gov For quinoline derivatives, SAR studies have provided valuable insights into the key structural features required for their interaction with biological targets. nih.govresearchgate.netslideshare.net
The basic quinoline structure can be modified at various positions, and these modifications can have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties. nih.gov For example, substitutions at the C-3 position of the quinoline ring have been identified as critical for the α2C-adrenoceptor affinity and potency of certain 4-aminoquinolines. acs.org
The introduction of halogen atoms, such as bromine and chlorine, into the quinoline scaffold can significantly influence its biological activity. tandfonline.comdntb.gov.uamdpi.comnih.gov Halogenation can affect a molecule's lipophilicity, electronic properties, and its ability to form halogen bonds, all of which can impact its interaction with biological targets. acs.orgresearchgate.net
In the context of antimicrobial activity, the presence of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position of the quinolone core is known to broaden the spectrum of activity and increase potency. nih.gov While not specific to bromo and chloro substitutions, this highlights the general importance of halogenation in modulating the activity of quinoline derivatives.
The position of the halogen substituent is also crucial. For instance, in a series of 7-chloro-4-substituted-quinolines, the nature of the substituent at the 4-position, in conjunction with the chloro group at the 7-position, was found to influence the crystallization mechanisms of the compounds. rsc.org Although this study focused on crystallographic properties, it underscores the intricate interplay between different substituents on the quinoline ring.
Furthermore, the introduction of chlorine has been noted to improve electronic behavior, such as lipophilicity and polarity, which are important factors in drug development. researchgate.net The presence of halogen atoms can also lead to intermolecular interactions that can influence the solid-state properties of the compounds, as seen in phenoxazine–quinoline conjugates where halogen substitution was investigated for its effect on phosphorescence. nih.gov
Role of Ethyl and Methyl Groups on Binding and Activity
The methyl group at the C-8 position and the ethyl group at the C-3 position are expected to contribute to the molecule's hydrophobic character. Depending on the topology of the target's active site, these groups could fit into specific lipophilic pockets, enhancing binding affinity. For instance, studies on other heterocyclic compounds have demonstrated that even a small methyl group can significantly impact inhibitory potential. nih.gov The position of these alkyl groups is critical; research on the enzymatic processing of substituted quinolines has shown that the location of a methyl group can dramatically affect reactivity, with substitutions at certain positions leading to high conversion rates while others are non-reactive. acs.org This suggests that the specific placement of the methyl and ethyl groups in 7-Bromo-2-chloro-3-ethyl-8-methylquinoline is a key determinant of its interaction with metabolic enzymes and target proteins.
| Substituent | Position | Observed Influence on Bioactivity (in Analogous Compounds) | Potential Role |
| Methyl | C-8 | Influences metabolic stability and enzymatic conversion rates. acs.org | Hydrophobic interactions, steric hindrance affecting metabolism. |
| Ethyl | C-3 | Increases lipophilicity, potentially enhancing membrane transit. | Fills hydrophobic pockets in target proteins, van der Waals forces. |
| Methyl | C-2 | In some quinolines, C-2 alkylation can tune antibacterial properties. nih.gov | Direct interaction with active site residues, altering binding mode. |
Positional Isomer Effects on Bioactivity
The concept of positional isomerism is fundamental to the structure-activity relationship of quinoline derivatives. The specific location of each substituent on the quinoline ring dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions, leading to vastly different biological activities among isomers.
Research has consistently shown that moving a functional group from one position to another can turn a highly active compound into an inactive one, or even change its mechanism of action. nih.gov For example, studies on mannose-quinoline conjugates revealed that antioxidant and antibacterial activities are highly dependent on the specific regioisomer. rsc.org Similarly, the relative positions of dimethyl groups on aniline (B41778) precursors were found to result in opposite reactivities during quinoline synthesis, underscoring the electronic and steric influence of substituent placement. acs.org
For this compound, the arrangement of substituents is precise:
C-2 Chloro: A chlorine at the C-2 position is known to be reactive toward nucleophilic substitution, making it a key site for synthetic modification to tune biological activity. nih.gov
C-7 Bromo: Halogenation on the benzene ring portion of the quinoline, such as the bromine at C-7, significantly alters electronic properties and can be crucial for activity. In some contexts, moving a halogen from C-5 to C-7 can modify the regioselectivity of further reactions and impact biological outcomes. rsc.org
C-8 Methyl: An alkyl group at C-8 is adjacent to the ring nitrogen's peri-position, which can create steric hindrance that influences both the planarity of the molecule and its ability to interact with certain targets.
The unique combination of these substituents at these specific positions results in a distinct physicochemical profile that cannot be replicated by its positional isomers.
| Isomeric Variation (Hypothetical) | Key Difference | Predicted Impact on Bioactivity |
| 8-Bromo-2-chloro-3-ethyl-7-methylquinoline | Swapped positions of Bromo and Methyl groups | Altered electronic distribution on the benzene ring and steric effects near the nitrogen, likely changing target specificity or binding affinity. acs.orgrsc.org |
| 6-Bromo-2-chloro-3-ethyl-8-methylquinoline | Bromo group shifted from C-7 to C-6 | Modified dipole moment and hydrogen bonding potential of the benzene portion of the scaffold, potentially affecting interactions with target proteins. rsc.org |
| 7-Bromo-4-chloro-3-ethyl-8-methylquinoline | Chloro group shifted from C-2 to C-4 | Drastic change in reactivity; the C-4 position is a common site for substitutions in antimalarial quinolines, suggesting a potential shift in the class of biological targets. |
Computational Approaches in Bioactivity Research
In silico methods are indispensable tools in modern medicinal chemistry for predicting and rationalizing the biological activity of compounds like this compound. These computational approaches allow researchers to model interactions at the molecular level, saving significant time and resources in the drug discovery process.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein's active site. nih.gov For quinoline derivatives, docking studies have been instrumental in understanding their mechanisms of action. semanticscholar.org This method calculates a "docking score," which estimates the binding affinity (e.g., in kcal/mol) and visualizes the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and amino acid residues of the target. nih.gov For this compound, docking simulations could be used to screen potential protein targets (e.g., kinases, reverse transcriptases, or bacterial enzymes) and predict its binding mode, identifying which of its functional groups are key for interaction. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wisdomlib.org For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov These models use descriptors related to steric, electrostatic, and hydrophobic fields to predict the activity of new compounds. nih.gov A QSAR model built on a library of halogenated and alkylated quinolines could be used to predict the bioactivity of this compound and guide the design of more potent analogues by analyzing contour maps that show which structural modifications are likely to enhance activity. nih.gov
Pharmacophore Modeling and Virtual Screening (for lead discovery research)
A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. numberanalytics.com Pharmacophore models are generated from a set of known active ligands and typically include features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. nih.gov
Once a pharmacophore model for a particular target is developed based on active quinoline compounds, it can be used as a 3D query to rapidly screen large chemical databases (virtual screening). numberanalytics.comnih.gov This process helps to identify novel "hit" compounds that match the pharmacophore and are therefore likely to be active. This approach has been successfully used to discover new quinoline-based enzyme inhibitors and other bioactive molecules. researchgate.net
Mechanistic Insights into Cellular and Molecular Pathways (excluding clinical implications)
Research into substituted quinolines has revealed their ability to modulate various fundamental cellular and molecular pathways. While the specific mechanisms for this compound have not been elucidated, studies on structurally related compounds provide valuable insights into its potential biological effects at a subcellular level.
One key area of impact is on macromolecule synthesis and cell cycle progression. Certain antiproliferative quinoline analogues have been shown to inhibit the cellular transport of purine (B94841) and pyrimidine (B1678525) nucleosides. nih.gov This action effectively blocks the uptake of precursors required for DNA and RNA synthesis, leading to an arrest of cell proliferation. nih.gov Furthermore, some quinolines can disrupt cytokinesis, the final stage of cell division, resulting in the formation of binucleated cells without directly binding to or damaging DNA. nih.gov
Substituted quinolines are also widely recognized as potent modulators of signaling pathways critical for cell growth and survival. Many quinoline-based molecules have been designed to act as inhibitors of protein kinases. nih.gov They can interfere with key signaling cascades such as the PI3K/Akt/mTOR pathway by binding to the ATP-binding site of kinases within this cascade. nih.gov By inhibiting these enzymes, such compounds can disrupt the downstream signaling that governs cell proliferation, differentiation, and survival, providing a powerful mechanism for controlling cellular behavior.
Emerging Research Directions and Future Perspectives for 7 Bromo 2 Chloro 3 Ethyl 8 Methylquinoline
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of polysubstituted quinolines has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. tandfonline.comnih.govacs.org However, these approaches often necessitate harsh conditions, including high temperatures and the use of hazardous reagents, leading to environmental concerns and often, modest yields. nih.govacs.org The future synthesis of molecules like 7-Bromo-2-chloro-3-ethyl-8-methylquinoline is poised to benefit from the principles of green and sustainable chemistry. researchgate.netrsc.org
Emerging strategies focus on minimizing waste, energy consumption, and the use of toxic substances. researchgate.netacs.org Key areas of development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. tandfonline.comrsc.org
Nanocatalysis: The use of nanocatalysts offers high efficiency and the potential for catalyst recovery and reuse, which aligns with green chemistry principles. acs.org
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a critical step towards sustainability. tandfonline.comresearchgate.net
One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reactor without isolating intermediates streamlines the process, saving time, resources, and reducing waste. researchgate.netacs.org
These modern methodologies promise more efficient and environmentally responsible pathways to complex quinoline (B57606) derivatives. acs.orgacs.org
Advanced Functionalization for Tailored Properties
The this compound scaffold is ripe for further chemical modification to fine-tune its properties for specific applications. Advanced functionalization techniques, particularly those involving late-stage modification, are crucial for creating a diverse library of related compounds without re-synthesizing the core structure from scratch.
A primary focus in this area is C-H bond functionalization , which allows for the direct conversion of carbon-hydrogen bonds into new functional groups. mdpi.comrsc.org This atom-economical approach can be used to introduce additional substituents at the remaining open positions on the quinoline ring system. nih.govrsc.org Transition-metal catalysis is a powerful tool for achieving high regioselectivity in these transformations, enabling precise control over where the new functional groups are installed. mdpi.comnih.gov The existing bromo and chloro substituents can also serve as versatile handles for various cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other groups to further expand the molecular diversity. mdpi.com Such tailored modifications are essential for tuning the electronic, optical, and biological properties of the molecule. rsc.org
Multi-disciplinary Research Integration (e.g., between organic synthesis, computational chemistry, and chemical biology)
The development of complex molecules is increasingly a multi-disciplinary endeavor. For a compound like this compound, integrating computational chemistry with experimental synthesis and biological testing can accelerate discovery and reduce resource expenditure.
Computational Chemistry , particularly using methods like Density Functional Theory (DFT), allows for the in silico prediction of molecular properties. ankara.edu.trnih.gov Researchers can calculate electronic structures, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, and molecular electrostatic potential surfaces. ankara.edu.trijpras.comarabjchem.org These theoretical insights can help predict the molecule's stability, reactivity, and potential for optoelectronic applications before a single reaction is run in the lab. nih.govacs.org This predictive power guides synthetic chemists to prioritize target molecules with the most promising properties. The synthesized compounds can then be evaluated in biological systems, with the experimental results feeding back to refine the computational models, creating a powerful research cycle.
Exploration of Unique Electronic and Optical Properties for Advanced Materials Research
The quinoline scaffold is a key component in many functional materials, including those used in Organic Light-Emitting Diodes (OLEDs). acs.orgacs.org The specific substitution pattern of this compound, with its mix of electron-donating and electron-withdrawing groups, is expected to create unique electronic and photophysical properties.
The presence of the heavy bromine atom, in particular, can influence spin-orbit coupling, which may lead to interesting phosphorescent properties. The combination of halogens and alkyl groups allows for the tuning of the HOMO-LUMO gap, which in turn affects the absorption and emission wavelengths of the molecule. ankara.edu.tr Future research could focus on synthesizing this compound and its derivatives to systematically study their fluorescence and phosphorescence, quantum yields, and charge-transport properties. These investigations could reveal its potential as a novel component in optoelectronic devices, sensors, or other advanced materials. ankara.edu.tr
Future Applications as Research Probes in Chemical Biology and Diagnostics
Quinoline-based compounds are widely recognized for their fluorescence properties and have been extensively developed as probes for bio-imaging and diagnostics. crimsonpublishers.comcrimsonpublishers.com They are particularly useful for detecting biologically relevant metal ions, such as zinc, and for imaging within living cells. acs.orgnih.gov The quinoline core acts as a fluorophore, and its emission properties can be modulated by binding to a target analyte. crimsonpublishers.com
This compound represents a foundational scaffold for developing new research probes. nih.gov The substituents on the ring can be strategically modified to alter its fluorescence wavelength, enhance its quantum yield, and improve its selectivity for specific biological targets. researchgate.net Through further functionalization (as described in section 9.2), it would be possible to attach recognition moieties that could direct the molecule to specific organelles or biomolecules, enabling its use in targeted cellular imaging and as a potential tool for early disease diagnosis. crimsonpublishers.comcrimsonpublishers.comrsc.org
Addressing Challenges in Synthetic Complexity and Scalability for Research Purposes
To overcome these challenges, modern synthetic methodologies are being explored. Continuous flow synthesis , in particular, offers a promising alternative to traditional batch processing. acs.orgresearchgate.net In a flow reactor, reagents are continuously pumped and mixed in a network of tubes, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. vapourtec.comrsc.org This technology can lead to higher yields, improved safety when handling hazardous intermediates, and is more amenable to scale-up. researchgate.net Developing a robust flow synthesis for this compound would be a critical step in making this and related complex molecules readily available for in-depth investigation in materials science and chemical biology.
Q & A
Q. Basic Research Focus :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH2/CH3 groups, critical for confirming ethyl and methyl substituents at C3 and C8 .
- ESI-MS : Isotopic patterns (e.g., Br79/Br81 doublets) validate bromine presence .
Advanced Consideration :
Contradictions between NMR and X-ray crystallography (e.g., planar vs. non-planar quinoline rings) arise from dynamic vs. static structures. Variable-temperature NMR and single-crystal XRD (e.g., C—H···π interactions ) resolve discrepancies.
How do substitution patterns influence the biological activity of this compound?
Q. Advanced Research Focus :
- C7 Bromine : Enhances lipophilicity (logP >3) and binding to hydrophobic enzyme pockets (e.g., antimalarial targets like PfATP4) .
- C3 Ethyl vs. Phenyl : Ethyl groups reduce steric hindrance compared to phenyl, improving metabolic stability (t1/2 >4h in liver microsomes) .
- C8 Methyl : Electron-donating groups stabilize π-π stacking with DNA/RNA, as seen in antitumor quinoline analogs .
Methodological Note :
SAR studies require parallel synthesis of analogs (e.g., replacing Br with Cl or I) followed by in vitro assays (IC50, cytotoxicity).
What strategies mitigate decomposition during storage of halogenated quinolines?
Q. Basic Research Focus :
- Storage Conditions : Under nitrogen at −20°C in amber vials to prevent photodegradation and hydrolysis .
- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, acetonitrile/water) detect degradation products like dehalogenated species .
Advanced Consideration :
Decomposition pathways (e.g., C-Br bond cleavage) can be modeled via Arrhenius kinetics (Ea ~80 kJ/mol) to predict shelf life .
How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Q. Advanced Research Focus :
- DFT Calculations : Predict Pd-catalyzed Suzuki-Miyaura coupling sites (C7-Br is more reactive than C2-Cl due to lower C-Br bond dissociation energy) .
- Molecular Docking : Identify steric clashes (e.g., C8 methyl hindering Pd coordination) using AutoDock Vina .
Validation : Compare predicted vs. experimental yields (e.g., 70% for Buchwald-Hartwig amination at C7) .
What are the challenges in characterizing crystalline polymorphs of halogenated quinolines?
Q. Advanced Research Focus :
- XRPD vs. SCXRD : XRPD identifies polymorphs (e.g., Form I vs. Form II), while SCXRD reveals hydrogen-bonding motifs (e.g., N—H···N chains ).
- Thermal Analysis : DSC detects melting point variations (>5°C between polymorphs) due to packing efficiency .
Case Study : A 0.86:0.14 domain ratio in twinned crystals complicates refinement; use TWINABS for data correction .
How to design a stability-indicating HPLC method for this compound?
Q. Basic Research Focus :
- Column : C18 (150 × 4.6 mm, 3.5 µm).
- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (60:40 to 30:70 over 15 min).
- Detection : UV at 254 nm (quinoline π→π* transition). Validate specificity via forced degradation (acid/base/oxidative stress) .
What role does the ethyl group at C3 play in modulating metabolic stability?
Q. Advanced Research Focus :
- CYP450 Inhibition : Ethyl substituents reduce CYP3A4 affinity (Ki >10 µM vs. <2 µM for methyl) due to decreased hydrophobic surface area .
- In Silico Prediction : Use Schrödinger’s Metabolite to simulate Phase I/II metabolism; compare with experimental LC-MS/MS data .
How to resolve conflicting cytotoxicity data between in vitro and in vivo models?
Q. Advanced Research Focus :
- Pharmacokinetics : Poor oral bioavailability (F <20%) due to low solubility (logS −4.2) may explain in vitro-in vivo disconnect. Use nanoformulation (e.g., liposomes) to improve AUC .
- Metabolite Profiling : Identify active/toxic metabolites (e.g., demethylated derivatives) via HRMS/MS .
What are best practices for scaling up quinoline synthesis from milligram to gram scale?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
